molecular formula C14H20ClN3O2S B13968482 3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13968482
M. Wt: 329.8 g/mol
InChI Key: NVCYSJSLUZFQGM-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and are widely used in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the metalation of pyridazine derivatives. One common method is the halogen-metal exchange reaction using n-butyllithium in benzene, followed by carbonation to yield the corresponding carboxylic acid . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(6-Chloro-pyridazin-3-ylsulfanylM ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 3-(6-chloropyridazin-3-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)21-12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

NVCYSJSLUZFQGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=NN=C(C=C2)Cl

Origin of Product

United States

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